Spiro(benzofuran-2(3H),1'-cyclohexane)
Description
Spiro(benzofuran-2(3H),1'-cyclohexane) is a bicyclic compound characterized by a benzofuran moiety fused with a cyclohexane ring via a spiro junction. This structural motif confers unique conformational rigidity and stereoelectronic properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound and its derivatives have demonstrated diverse biological activities, including complement inhibition, antibacterial, and antiplasmodial effects .
Properties
CAS No. |
182-50-3 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,1'-cyclohexane] |
InChI |
InChI=1S/C13H16O/c1-4-8-13(9-5-1)10-11-6-2-3-7-12(11)14-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
NBRDIJDCPCLUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro(benzofuran-2(3H),1’-cyclohexane) can be achieved through a cascade assembling of aldehydes and two molecules of dimedone. This reaction typically occurs under mild conditions and does not require column chromatography, making it an efficient and convenient method . Another method involves the use of BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes .
Industrial Production Methods: Industrial production methods for Spiro(benzofuran-2(3H),1’-cyclohexane) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Spiro(benzofuran-2(3H),1’-cyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form carboxylic acids or reduced to form alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include sodium bromide as a mediator in electrocatalytic processes, and BF3·Et2O for cycloaddition reactions . The conditions are generally mild, involving room temperature and simple isolation procedures.
Major Products: The major products formed from these reactions include dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] and various substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, Spiro(benzofuran-2(3H),1’-cyclohexane) is used as a building block for the synthesis of more complex molecules.
Biology: Biologically, this compound has shown significant antibacterial properties. Derivatives of Spiro(benzofuran-2(3H),1’-cyclohexane) have been isolated from plants like Heliotropium filifolium and have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Medicine: In medicine, Spiro(benzofuran-2(3H),1’-cyclohexane) and its derivatives are being explored for their cytotoxic properties against cancer cell lines. Compounds like spirodesertol A have shown potent cytotoxicity against various cancer cells .
Industry: In the industrial sector, Spiro(benzofuran-2(3H),1’-cyclohexane) is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of Spiro(benzofuran-2(3H),1’-cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . In cancer cells, the compound induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Methoxy and 4-Hydroxy Derivatives
Derivatives such as 4-methoxyspiro[benzofuran-2(3H)-cyclohexane]-6-carboxylic acid (5a) and 6-carboxy-7-formyl-4-methoxyspiro[benzofuran-2(3H)-cyclohexane] (5k) exhibit potent complement inhibitory activity.
- 5a : IC₅₀ = 0.53 mM (comparable to natural product 1b, IC₅₀ = 0.57 mM) .
- 5k : IC₅₀ = 0.16 mM, making it the most potent analogue due to the synergistic effect of formyl and carboxyl groups .
Comparison : The addition of a formyl group at position 7 in 5k enhances activity by 3.3-fold compared to 5a , highlighting the importance of electron-withdrawing substituents for target binding .
Chlorinated and Dione Derivatives
The antiplasmodial compound Spiro[benzofuran-2(3H),1’-(3cyclohexane)-2’,3-dione,7-chloro-4’,6] (IC₅₀ = 0.53 µM against P. falciparum) features a chloro substituent and a dione group. These groups likely enhance membrane permeability and interaction with parasitic enzymes .
Comparison : Chlorine substitution at position 7 and dione functionality differentiate this compound from complement inhibitors, underscoring substituent-dependent biological targeting .
Spiro Compounds with Heterocyclic Modifications
Thiazole-Cyclohexane Spiro Systems
The 2-(isopropylamino)thiazol-4(5H)-one derivative with a spiro-thiazole-cyclohexane system (compound 3h) inhibits 11β-HSD1 by 54.53% at 10 µM .
Comparison : Replacing benzofuran with a thiazole ring shifts activity to metabolic enzymes, suggesting that heterocycle choice dictates target specificity .
Cyclopentane vs. Cyclohexane Spiro Systems
Spiro compounds with cyclohexane rings exhibit higher synthetic yields than cyclopentane analogues due to reduced ring strain (e.g., 75% vs. 60% yield in β-lactam syntheses) .
Comparison : The six-membered cyclohexane ring minimizes steric strain, improving synthetic feasibility compared to five-membered counterparts .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Spiro(benzofuran-2(3H),1'-cyclohexane) | 202.25 | 1.21 | 2.8 | None (parent structure) |
| 7-Chloro-4,6-dimethoxy derivative | 324.76 | 1.35 | 3.2 | Cl, OMe, dione |
| 5k (complement inhibitor) | 318.34 | 1.28 | 1.9 | COOH, CHO, OMe |
Key Insights :
- Chlorine and methoxy groups increase molecular weight and hydrophobicity (LogP), favoring membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
